
Application Notes: NDSB-211 in Cell Lysis
Buffers for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NDSB-211

Cat. No.: B7823698 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
The accurate measurement of enzyme activity is contingent upon successful cell lysis and

extraction of the target enzyme in its active conformational state. Non-Detergent Sulfobetaine

211 (NDSB-211) is a zwitterionic stabilizing agent increasingly utilized in cell lysis buffers to

enhance the yield and stability of soluble proteins without denaturation.[1] Unlike traditional

detergents that can disrupt protein structure, NDSB-211 offers a mild yet effective method for

protein extraction, making it an ideal additive for downstream applications that require

functionally active enzymes.[2]

Mechanism of Action
NDSB-211 is a small amphiphilic molecule with a hydrophilic sulfobetaine head group and a

short hydrophobic group.[1] This structure prevents the formation of micelles, a key

characteristic that distinguishes it from detergents.[2] The proposed mechanism involves

NDSB-211 interacting with hydrophobic patches on the protein surface. This interaction is

thought to prevent protein aggregation and non-specific interactions that can occur during cell

lysis and extraction, thereby stabilizing the native, active conformation of the enzyme.[1] This

action is particularly beneficial for extracting membrane, nuclear, and cytoskeletal-associated

proteins.
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Key Advantages of NDSB-211 in Lysis Buffers for
Enzyme Assays

Non-Denaturing: Preserves the native structure and biological activity of enzymes.[1]

Increases Protein Yield: Has been shown to improve the extraction efficiency of various

proteins, including those that are difficult to solubilize.

Prevents Aggregation: Stabilizes proteins in solution, preventing aggregation that can lead to

loss of function.[2]

Chemically Defined and Zwitterionic: Maintains a consistent charge over a wide pH range

and does not significantly alter the pH of well-buffered solutions.[1]

Easily Removable: Does not form micelles and can be readily removed from the protein

preparation by dialysis.[3]

Low UV Absorbance: Does not interfere with common protein quantification methods that

measure absorbance at 280 nm.

Data Presentation: Comparison of Lysis Buffer
Additives
The selection of a proper solubilizing agent is critical. The table below summarizes the

properties of NDSB-211 compared to a common zwitterionic detergent, CHAPS, and a no-

additive control.
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Property NDSB-211
CHAPS
(Zwitterionic
Detergent)

No Additive (Buffer
Only)

Classification
Non-Detergent

Sulfobetaine
Zwitterionic Detergent N/A

Micelle Formation No
Yes (CMC ~6-10 mM)

[4][5]
No

Denaturing Potential Non-denaturing[1]

Generally non-

denaturing but can

affect some sensitive

enzymes[4][6]

Low (risk of

aggregation)

Effect on Protein Yield

Increases yield,

especially for

membrane and

nuclear proteins

Effective for

solubilizing membrane

proteins[6][7]

Potentially low for

poorly soluble proteins

Preservation of

Activity

High, preserves native

conformation[1]

Generally good, but

protein-dependent[4]

Variable, high risk of

aggregation-induced

inactivation

Typical Working Conc. 0.5 - 1.0 M[1] > CMC (e.g., 1-2%) N/A

Removal Method Dialysis[3] Dialysis, Gel Filtration N/A

UV Absorbance

(280nm)
Insignificant Low None

Experimental Protocols
Protocol 1: Preparation of NDSB-211 Cell Lysis Buffer
This protocol provides a recipe for a standard, non-denaturing lysis buffer suitable for extracting

cytoplasmic enzymes from cultured mammalian cells.

Materials:

Tris-HCl
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Sodium Chloride (NaCl)

NDSB-211 (MW: 211.28 g/mol )

Protease Inhibitor Cocktail (e.g., EDTA-free)

Phosphatase Inhibitor Cocktail (optional)

Nuclease (e.g., Benzonase®, optional)

Purified Water

Buffer Composition (for 100 mL):

50 mM Tris-HCl, pH 7.5: 5 mL of 1 M stock

150 mM NaCl: 3 mL of 5 M stock

0.5 M NDSB-211: 10.56 g

1x Protease Inhibitor Cocktail: Add fresh before use as per manufacturer's instructions.

1x Phosphatase Inhibitor Cocktail: (Optional) Add fresh before use.

Nuclease (25 U/mL): (Optional, to reduce viscosity from DNA) Add fresh before use.

Purified Water: Add to a final volume of 100 mL.

Procedure:

Weigh out 10.56 g of NDSB-211.

In a beaker, combine the Tris-HCl and NaCl stocks with approximately 80 mL of purified

water.

Add the NDSB-211 powder and stir with a magnetic stir bar until fully dissolved. NDSB

compounds are highly soluble in water.[1]

Adjust the final volume to 100 mL with purified water.
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Sterile filter the buffer through a 0.22 µm filter if it will be stored.[1]

Store the buffer at 4°C. Note that NDSB in solution may degrade over several weeks at room

temperature.[1]

Crucially, add protease/phosphatase inhibitors and nuclease immediately before use.

Protocol 2: Cell Lysis for Enzyme Assays
This protocol describes a general procedure for lysing cultured cells to obtain a soluble protein

fraction for subsequent enzyme activity analysis.

Procedure:

Cell Harvesting:

Adherent Cells: Remove culture medium, wash the cell monolayer once with ice-cold PBS.

Add a minimal volume of ice-cold PBS and scrape the cells. Transfer the cell suspension

to a pre-chilled microcentrifuge tube.

Suspension Cells: Transfer the cell suspension to a conical tube.

Pelleting: Centrifuge the cells at 500 x g for 5 minutes at 4°C. Discard the supernatant.

Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again at 500 x g

for 5 minutes at 4°C. Discard the supernatant.

Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold NDSB-211 Cell Lysis

Buffer (with inhibitors added). A common starting point is 200 µL of buffer per 1-5 million

cells.

Incubation: Incubate the suspension on ice for 20-30 minutes, vortexing briefly every 10

minutes to facilitate lysis.

Mechanical Disruption (Optional but Recommended):

To ensure complete lysis and shear nucleic acids (if nuclease is not used), sonicate the

lysate on ice.[8] Use short bursts (e.g., 3-4 cycles of 10 seconds on, 20 seconds off) to

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://hamptonresearch.com/uploads/support_materials/HR2-793_UserGuide.pdf
https://hamptonresearch.com/uploads/support_materials/HR2-793_UserGuide.pdf
https://www.benchchem.com/product/b7823698?utm_src=pdf-body
https://bitesizebio.com/13536/cell-lysis-methods/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7823698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


prevent sample heating, which can denature the enzyme.[9]

Clarification: Centrifuge the lysate at 14,000-16,000 x g for 15 minutes at 4°C to pellet

insoluble cellular debris.[10]

Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble

protein fraction, to a new pre-chilled tube. Avoid disturbing the pellet.

Quantification: Determine the total protein concentration of the lysate using a standard

method (e.g., BCA assay).

Downstream Assay: The clarified lysate is now ready for the enzyme activity assay.[11] The

lysate can be used immediately or stored in aliquots at -80°C.
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Caption: Experimental workflow for cell lysis using an NDSB-211 buffer for enzyme assays.
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Caption: Proposed mechanism of NDSB-211 stabilizing an enzyme's native, active state.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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